2-(1H-benzimidazol-2-ylthio)-N'-(4-pyridinylmethylene)acetohydrazide
Description
2-(1H-benzimidazol-2-ylthio)-N'-(4-pyridinylmethylene)acetohydrazide is a useful research compound. Its molecular formula is C15H13N5OS and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.08408123 g/mol and the complexity rating of the compound is 399. The solubility of this chemical has been described as 46.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Potential
Benzimidazole derivatives have been synthesized and evaluated for their anticancer properties across different cancer cell lines. For instance, compounds synthesized from benzimidazole and oxadiazole structures have shown remarkable activity against breast cancer and moderate activity against other cancer lines. This suggests that benzimidazole derivatives, including structures similar to "2-(1H-benzimidazol-2-ylthio)-N'-(4-pyridinylmethylene)acetohydrazide," could serve as potent anticancer agents (Salahuddin et al., 2014; Nofal et al., 2011).
Antimicrobial Activity
The synthesis and characterization of benzimidazole derivatives have also been directed towards evaluating their antimicrobial efficacy. Some derivatives have demonstrated significant activity against Gram-positive bacteria, indicating their potential as antimicrobial agents. This area of research presents a promising avenue for the development of new antibiotics from benzimidazole-based compounds (Ansari & Lal, 2009).
Enzyme Inhibition
Moreover, benzimidazole analogs endowed with oxadiazole have been designed as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating significant anti-inflammatory activity. This indicates the utility of benzimidazole derivatives in designing enzyme inhibitors that could lead to the development of new anti-inflammatory drugs (Rathore et al., 2014).
Synthesis and Characterization
Research into benzimidazole derivatives often involves their synthesis and subsequent characterization, which is critical for understanding their chemical properties and potential applications in various fields, including medicinal chemistry and material science. These studies provide foundational knowledge that aids in the exploration of their practical applications (Al-Omran & El-Khair, 2016).
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-14(20-17-9-11-5-7-16-8-6-11)10-22-15-18-12-3-1-2-4-13(12)19-15/h1-9H,10H2,(H,18,19)(H,20,21)/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZHWZFMXUIYCX-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329366 | |
Record name | 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201329366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26671461 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
305338-93-6 | |
Record name | 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201329366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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